molecular formula C11H14N2O B12981688 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12981688
M. Wt: 190.24 g/mol
InChI Key: GRXJGIMYFBPEGZ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O It features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxaldehyde: Shares the pyridine ring and aldehyde group but lacks the pyrrolidine moiety.

    Pyrrolidine-2-carbaldehyde: Contains the pyrrolidine ring and aldehyde group but lacks the pyridin-3-ylmethyl substitution.

    1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of pyrrolidine

Uniqueness

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,9,11H,3,5,7-8H2

InChI Key

GRXJGIMYFBPEGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C=O)CC2=CN=CC=C2

Origin of Product

United States

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